An In-depth Technical Guide to 2-Chloro-4-(pyridin-3-yl)phenol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-Chloro-4-(pyridin-3-yl)phenol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-Chloro-4-(pyridin-3-yl)phenol, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and exploration of its utility. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
2-Chloro-4-(pyridin-3-yl)phenol is a bi-aryl compound consisting of a phenol ring and a pyridine ring linked together. The phenol ring is substituted with a chlorine atom at the 2-position, and the pyridine ring is attached at the 4-position of the phenol. The nitrogen atom in the pyridine ring is at the 3-position relative to the point of attachment.
The presence of the phenolic hydroxyl group, the chlorine atom, and the basic nitrogen of the pyridine ring imparts a unique combination of electronic and steric properties to the molecule. These features are often sought after in the design of bioactive molecules, as they can participate in various intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition and biological activity.[1][2][3]
Chemical Structure:
(Note: This is a simplified 2D representation)
Key Structural Features:
-
Phenolic Hydroxyl Group: A potential hydrogen bond donor and acceptor, and a site for further chemical modification.
-
Chlorine Atom: An electron-withdrawing group that can influence the acidity of the phenol and participate in halogen bonding. It also enhances the lipophilicity of the molecule.
-
Pyridin-3-yl Group: A heterocyclic aromatic ring containing a basic nitrogen atom, which can act as a hydrogen bond acceptor and a site for salt formation. The pyridine ring is known to be a key pharmacophore in many drugs.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-Chloro-4-(pyridin-3-yl)phenol. These predictions are based on the analysis of structurally similar compounds such as 2-chloro-4-phenylphenol and 4-(pyridin-3-yl)phenol.[4]
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 150-160 °C |
| Boiling Point | >300 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. |
| pKa (Phenolic OH) | ~8.5 - 9.5 |
Proposed Synthesis and Purification
A robust and versatile method for the synthesis of 2-Chloro-4-(pyridin-3-yl)phenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields.[5]
Synthetic Workflow
The proposed synthesis involves the coupling of a suitable boronic acid or ester derivative of pyridine with a halogenated 2-chlorophenol derivative.
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 2-Chloro-4-(pyridin-3-yl)phenol.
Detailed Experimental Protocol
Materials:
-
3-Pyridylboronic acid
-
2-Chloro-4-iodophenol
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-chloro-4-iodophenol (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Chloro-4-(pyridin-3-yl)phenol as a solid.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 2-Chloro-4-(pyridin-3-yl)phenol can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in DMSO-d₆):
-
A broad singlet corresponding to the phenolic proton (OH) is expected around δ 9.5-10.5 ppm.
-
The pyridine ring protons will appear as a set of multiplets in the aromatic region (δ 7.0-9.0 ppm). Specifically, the proton at the 2-position of the pyridine ring will be the most downfield.
-
The protons on the phenol ring will also appear as multiplets in the aromatic region, with their chemical shifts influenced by the chloro and pyridinyl substituents.
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic carbons will appear in the range of δ 110-160 ppm.
-
The carbon bearing the hydroxyl group will be the most downfield among the phenol ring carbons.
-
The carbon attached to the chlorine atom will also show a characteristic chemical shift.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.[7][8][9]
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3500 (broad) | O-H stretch (phenolic) |
| 3000-3100 | Aromatic C-H stretch |
| 1550-1600 | C=C and C=N stretch (aromatic rings) |
| 1200-1300 | C-O stretch (phenol) |
| 700-800 | C-Cl stretch |
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. A characteristic M+2 peak with an intensity of about one-third of the M⁺ peak will be observed due to the presence of the chlorine-37 isotope.[10]
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 2-Chloro-4-(pyridin-3-yl)phenol make it an attractive scaffold for various applications, particularly in the field of drug discovery.
Rationale for Biological Activity
-
Enzyme Inhibition: The phenol and pyridine moieties can interact with the active sites of various enzymes. For instance, similar phenol-containing pyridine derivatives have shown activity as topoisomerase II inhibitors, which are a class of anticancer agents.[11]
-
Receptor Binding: The molecule's ability to participate in hydrogen bonding and other non-covalent interactions makes it a potential ligand for various biological receptors.
-
Scaffold for Library Synthesis: The phenolic hydroxyl group provides a convenient handle for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. The "click chemistry" approach could be utilized for rapid diversification.[12]
Potential Therapeutic Areas
-
Oncology: As suggested by related compounds, 2-Chloro-4-(pyridin-3-yl)phenol could be explored for its potential as an anticancer agent.[11]
-
Infectious Diseases: The presence of a chlorinated phenol moiety is a common feature in some antimicrobial agents.[1][2]
-
Neurological Disorders: Pyridine-containing compounds are prevalent in drugs targeting the central nervous system.
Materials Science Applications
The bi-aryl structure and the presence of functional groups that can participate in intermolecular interactions suggest potential applications in the development of novel organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), although this area is less explored for this specific scaffold.
Conclusion
2-Chloro-4-(pyridin-3-yl)phenol represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route via Suzuki-Miyaura coupling is a reliable and scalable method. The predicted spectroscopic data will be invaluable for the characterization of the synthesized compound. The potential for this molecule in drug discovery, particularly in oncology, warrants further investigation. It is our hope that this technical guide will stimulate further research into this and related compounds, ultimately unlocking their full potential.
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